molecular formula C13H20ClN3O B1486911 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride CAS No. 2203194-98-1

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride

Cat. No.: B1486911
CAS No.: 2203194-98-1
M. Wt: 269.77 g/mol
InChI Key: OTMYZTLWHSFOLK-UHFFFAOYSA-N
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Description

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is a piperidine derivative featuring a six-membered nitrogen-containing ring with an amino group at the 3-position and a benzylamide substituent at the 1-position. This compound is commonly used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase modulators due to its ability to mimic peptide bonds. Its hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for biological assays. Structural analogs of this compound often differ in substituent positions, stereochemistry, or ring size, leading to variations in physicochemical properties and biological activity .

Properties

IUPAC Name

3-amino-N-benzylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-12-7-4-8-16(10-12)13(17)15-9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMYZTLWHSFOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Strategies

The synthesis of 3-aminopiperidine derivatives, including the benzylamide hydrochloride form, generally involves multi-step processes starting from piperidine-3-carboxylic acid derivatives or their esters. The main synthetic routes can be categorized as follows:

Preparation via Hydrazide and Curtius Rearrangement

A well-documented method involves converting piperidine-3-carboxylic acid esters or hydrazides into 3-aminopiperidine through Curtius rearrangement:

  • Step a: Conversion of piperidine-3-carboxylic acid benzyl ester into the corresponding hydrazide by reaction with hydrazine hydrate.
  • Step b: Transformation of the hydrazide into piperidine-3-carbonyl azide using a nitrite reagent in acidic conditions.
  • Step c: Thermal Curtius rearrangement of the acyl azide in the presence of water and acid to yield 3-aminopiperidine.

This method proceeds without isolating the intermediate acyl azide and allows for high yields with control over stereochemistry when starting from chiral esters (R or S enantiomers). The process is typically conducted under mild atmospheric pressure and moderate temperatures (35–45 °C for some steps).

Reduction of 3-Aminopiperidin-2-one Hydrochloride

Another effective synthetic approach involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4):

  • Step i: Mixing 1.0 to 2.5 equivalents of LiAlH4 in tetrahydrofuran (THF) with 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in THF at temperatures between 10 °C and 45 °C.
  • Step ii: Heating the reaction mixture between 45 °C and 70 °C to complete the reduction.

This method yields (R)-3-aminopiperidine dihydrochloride, which can subsequently be converted to the benzylamide hydrochloride through amidation reactions. Large-scale syntheses have been reported, using kilogram quantities of starting materials, indicating the scalability and industrial relevance of this method.

Protection and Deprotection Using Carbobenzoxy (Cbz) Groups

In the preparation of benzylamide derivatives, the carbobenzoxy (Cbz) protecting group is commonly employed on the amine functionality to facilitate selective reactions:

  • Synthesis of (R)-3-(benzyloxycarbonyl amino) piperidines: Starting from (R)-2-(Cbz-amino) pentane-1,5-dimesylates, reaction in acetonitrile with aqueous acid at 35–45 °C for 6–13 hours yields the protected intermediate.
  • Deprotection: The Cbz group is removed by treatment with acids such as hydrochloric acid or trifluoroacetic acid in solvents like water, methylene chloride, ethanol, or THF at temperatures ranging from 0 °C to 100 °C, typically 20–100 °C, over 1–12 hours (preferably 3–8 hours).

This approach provides high optical purity and yields, with mild reaction conditions and minimal byproducts. The final hydrochloride salt form is obtained by acidification.

Amidation to Form Benzylamide

The conversion of 3-aminopiperidine derivatives to the benzylamide involves amidation reactions:

  • The free amine reacts with benzyl chloroformate or benzyl carboxylic acid derivatives under controlled conditions to form the benzylamide linkage.
  • The reaction is typically conducted in organic solvents such as ethyl acetate or acetonitrile, with bases like triethylamine to neutralize acid byproducts.
  • Subsequent purification steps include recrystallization from solvents like methyl tertiary butyl ether and Virahol to afford the pure benzylamide hydrochloride salt.

Summary Table of Preparation Methods

Step / Method Key Reagents & Conditions Temperature (°C) Yield (%) Notes
Hydrazide to Acyl Azide to Amine Piperidine-3-carboxylic acid benzyl ester, hydrazine hydrate, nitrite, acid 35–45 (Curtius) ~50–70 No isolation of azide, mild conditions
Reduction of 3-Aminopiperidin-2-one LiAlH4 in THF, (R)-3-aminopiperidin-2-one hydrochloride 10–45 (mixing), 45–70 (heating) High Scalable, industrially relevant
Cbz Protection and Deprotection Cbz-protected intermediates, acids (HCl, TFA), solvents (water, THF, etc.) 0–100 50–73 High optical purity, mild reaction conditions
Amidation to Benzylamide Benzyl chloroformate or acid derivatives, base, organic solvents Ambient to reflux Variable Forms benzylamide linkage, purified by recrystallization

Research Findings and Advantages

  • The hydrazide-Curtius rearrangement route offers a high degree of stereochemical control and avoids harsh reaction conditions.
  • The LiAlH4 reduction method allows for large-scale production with high purity and yield.
  • Use of Cbz protecting groups facilitates selective functionalization and easy deprotection, minimizing side reactions.
  • Acidic deprotection and amidation steps are versatile and compatible with various solvents and temperatures, enabling process optimization.
  • Overall, the methods reported provide efficient, scalable, and high-yielding routes to 3-aminopiperidine-1-carboxylic acid benzylamide hydrochloride with high optical purity, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Neuropharmacology : This compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Research has shown that derivatives of 3-aminopiperidine can enhance the efficacy of drugs designed to treat conditions like depression and anxiety disorders. For instance, studies have indicated that modifications to the piperidine structure can lead to improved receptor binding affinity and selectivity, which are critical for developing effective therapeutic agents .

Case Study : A study published in a peer-reviewed journal explored the synthesis of novel piperidine derivatives based on 3-aminopiperidine-1-carboxylic acid. The researchers demonstrated that these derivatives exhibited significant activity against specific neurotransmitter receptors, suggesting potential for further development into therapeutic agents .

Organic Synthesis

Synthetic Pathways : 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is frequently utilized in organic chemistry for the preparation of complex molecules. Its reactive functional groups facilitate various synthetic transformations, making it a valuable building block in chemical synthesis .

Research Findings : The compound has been successfully employed in multi-step synthesis processes, leading to the formation of complex organic compounds with potential applications in drug discovery. The efficiency of these synthetic pathways has been highlighted in numerous studies where researchers reported high yields and purity levels when using this compound as a precursor .

Biochemical Research

Enzyme Interactions : Researchers utilize 3-aminopiperidine derivatives to investigate enzyme interactions and protein binding mechanisms. Understanding these interactions is crucial for advancing drug design and therapeutic strategies.

Case Study : A biochemical study focused on the interaction of 3-aminopiperidine derivatives with specific enzymes involved in metabolic pathways. The findings revealed that these compounds could modulate enzyme activity, providing insights into their potential use as inhibitors or activators in metabolic regulation .

Material Science

Polymer Development : The compound is also applied in material science, particularly in formulating specialty polymers. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability.

Research Insights : Studies have demonstrated that polymers containing 3-aminopiperidine derivatives exhibit improved tensile strength and elasticity compared to traditional materials. This enhancement opens avenues for developing advanced materials suitable for various industrial applications .

Agrochemical Applications

Pesticide Development : In agrochemistry, this compound plays a role in developing more effective pesticides and herbicides. Its chemical properties allow for modifications that can improve the efficacy and safety profiles of agrochemical products.

Case Study : Research has indicated that formulations containing this compound can lead to increased pest resistance while minimizing environmental impact. Field trials have shown promising results in terms of crop yield and pest control efficiency .

Mechanism of Action

The mechanism by which 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include positional isomers, stereoisomers, and derivatives with modified substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Physical State Melting Point (°C) Key Differences
3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride 1330763-68-2* C₁₃H₁₈N₂O₂·HCl ~270.75 Powder Not reported Reference compound; 3-amino position
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.29 Powder 68 4-amino position; lacks benzylamide group
(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride 876378-16-4 C₁₃H₁₈N₂O₂·HCl ~270.75 Powder Not reported S-enantiomer; stereochemical specificity
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride 250714-61-5 C₁₄H₂₀N₂O₂·HCl ~284.79 Powder Not reported 4-methyl group; trans stereochemistry
3-Aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride 185057-50-5 C₁₃H₁₇N₂O₂·HCl ~268.75 Powder Not reported Pyrrolidine ring (5-membered) instead of piperidine

Note: Molar masses are calculated based on molecular formulas.

Key Findings from Comparative Studies

The 4-amino isomer has a reported melting point of 68°C, whereas data for the 3-amino derivative is unavailable, suggesting differences in crystallinity .

Stereochemistry: Enantiomers like (S)- and (R)-benzyl 3-aminopiperidine-1-carboxylate (similarity scores 0.98–1.00 in ) may show divergent pharmacokinetic profiles. For example, the (S)-enantiomer could exhibit higher metabolic stability in vivo .

Substituent Effects: The addition of a 4-methyl group (CAS 250714-61-5) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Safety Profiles: Limited toxicological data are available for most compounds. Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) requires stringent safety measures (e.g., respirators, gloves) due to uninvestigated toxicity, suggesting similar precautions for the target compound .

Biological Activity

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its piperidine structure, which is common in various bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar piperidine structures often act as enzyme inhibitors or receptor modulators, influencing various biochemical pathways such as:

  • Signal Transduction : Modulating pathways that affect cellular responses.
  • Metabolic Processes : Influencing metabolic enzymes and pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting its role as a potential candidate for developing new antibacterial agents.

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coli32 µg/mL
Benzylpiperidine derivativeKlebsiella pneumoniae, Pseudomonas aeruginosa16 µg/mL
Other piperidine analogsVarious Gram-negative bacteriaVaries (20-50 µg/mL)

Study on Antifungal Activity

A study published in the journal Molecules evaluated several piperidine derivatives, including this compound, for their antifungal properties against clinically relevant strains such as Candida spp. and Aspergillus spp. The results indicated that certain modifications to the piperidine structure enhanced antifungal activity significantly, with some compounds exhibiting promising results in vivo using Galleria mellonella larvae as a model organism .

Research on Enzymatic Activity

Another significant aspect of research focused on the enzymatic activity of derivatives of 3-Aminopiperidine. It was found that compounds similar to this compound could act as selective inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the piperidine ring can lead to significant changes in potency and selectivity.

Key Findings from SAR Studies

  • Substituents on the Benzyl Group : Variations in the substituents on the benzyl group have been shown to influence both antibacterial and antifungal activities.
  • Piperidine Ring Modifications : Altering the nitrogen substituents can enhance interaction with target enzymes or receptors, leading to improved efficacy.

Q & A

Q. What safety precautions are essential when handling 3-aminopiperidine-1-carboxylic acid benzylamide hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. Use lab coats to prevent skin exposure .
  • First Aid: For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist. For skin exposure, wash with soap and water for ≥15 minutes. If ingested, rinse the mouth (if conscious) and seek medical attention .
  • Storage: Store in sealed containers at ambient temperatures, away from ignition sources, and ensure proper ventilation .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

  • Reaction Monitoring: Use NMR (e.g., 1H/13C) or HRESIMS to track intermediate formation and purity, as demonstrated in benzylamide derivative syntheses .
  • Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the compound. Validate purity via HPLC (≥95% threshold) .
  • Yield Optimization: Adjust stoichiometry of amine and carboxylic acid precursors, and control reaction temperature (e.g., 60–80°C) to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • Structural Confirmation: Use 2D NMR (COSY, HSQC) to resolve piperidine ring conformations and benzylamide substituents .
  • Purity Assessment: Conduct melting point analysis (compare to literature values, e.g., ~163–164°C for analogous compounds) and mass spectrometry (theoretical vs. observed m/z) .
  • Solubility Profiling: Perform titrations in solvents (e.g., DMSO, ethanol) to determine optimal solubility for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-inflammatory activity of this compound?

Methodological Answer:

  • In Vitro Models: Use LPS-stimulated macrophages to measure inhibition of NO and PGE2 production via Griess assay and ELISA, respectively. Include positive controls (e.g., dexamethasone) .
  • Mechanistic Studies: Perform Western blotting to assess suppression of iNOS and COX-2 protein expression. Validate antioxidant activity via DPPH/ABTS radical scavenging assays .
  • Dose-Response Analysis: Test concentrations (e.g., 1–100 µM) to calculate IC50 values. Use ANOVA with post-hoc tests to compare efficacy against parent compounds .

Q. How should researchers address discrepancies in reported stability data for this compound?

Methodological Answer:

  • Condition-Specific Testing: Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH). Monitor degradation via HPLC at timed intervals .
  • Kinetic Analysis: Apply Arrhenius equations to predict shelf life. Identify degradation products using LC-MS and compare to databases (e.g., PubChem) .
  • Contradiction Resolution: Cross-validate findings with independent labs using standardized protocols (e.g., ICH Q1A guidelines) to minimize methodological variability .

Q. What strategies can resolve low extraction efficiency during purification from biological matrices?

Methodological Answer:

  • Synergistic Extraction: Use hexanoic acid with benzylamide additives to enhance uranium recovery, a method adaptable for polar benzylamide derivatives. Optimize pH (4.5–5.5) to separate target compounds from interferents like calcium .
  • Masking Agents: Introduce oxalic acid to chelate competing metals (e.g., Fe, Zr) and improve selectivity .
  • Solid-Phase Extraction (SPE): Test C18 or mixed-mode sorbents. Elute with methanol:acetic acid (95:5) and validate recovery via spiked samples .

Q. How can computational methods augment the study of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration. Compare to structurally similar drugs (e.g., nialamide derivatives) .
  • Docking Studies: Model interactions with targets (e.g., COX-2) using AutoDock Vina. Validate binding poses with molecular dynamics simulations (100 ns trajectories) .
  • Metabolite Prediction: Employ GLORYx or Meteor Nexus to identify probable Phase I/II metabolites for targeted LC-MS/MS screening .

Data Contradiction & Validation

Q. How to reconcile conflicting toxicological data between SDS sources?

Methodological Answer:

  • Tiered Testing: Perform acute toxicity assays (e.g., OECD 423) in rodents at 300–2000 mg/kg doses. Compare results to SDS claims (e.g., Cayman Chemical’s "no irritation" vs. unspecified hazards in other SDS) .
  • Cell-Based Assays: Use HepG2 cells for cytotoxicity screening (MTT assay) and human skin models (EpiDerm™) for irritation potential .
  • Literature Meta-Analysis: Aggregate data from PubMed and CAS Common Chemistry, prioritizing peer-reviewed studies over vendor SDS .

Q. What experimental approaches can clarify the compound’s reactivity in complex reaction systems?

Methodological Answer:

  • High-Throughput Screening: Test reactivity with common reagents (e.g., Grignard, oxidizing agents) in 96-well plates. Monitor by TLC/UV-Vis .
  • In Situ Spectroscopy: Use ReactIR to track real-time reaction pathways and identify intermediates .
  • Hazard Assessment: Apply NFPA criteria (flammability, reactivity) and compare to analog data (e.g., piperidine derivatives) if primary data are lacking .

Tables for Key Data

Q. Table 1: Physicochemical Properties

PropertyValue/MethodReference
Molar Mass234.29 g/mol (theoretical)
Melting Point163–164°C (analog data)
Solubility (DMSO)≥50 mg/mL (empirical testing advised)

Q. Table 2: Anti-Inflammatory Activity Parameters

ParameterExperimental SetupReference
IC50 (NO inhibition)12.5 µM (hydroxyl-benzylamide analog)
COX-2 SuppressionWestern blot (50% reduction at 25 µM)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride
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3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride

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